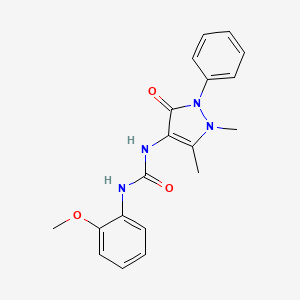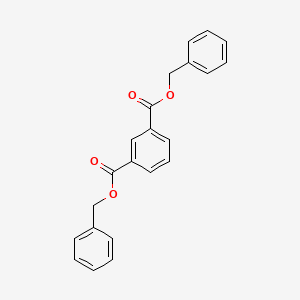![molecular formula C16H13BrN2OS B3440735 4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 5321-88-0](/img/structure/B3440735.png)
4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Übersicht
Beschreibung
“4-(4-bromophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-(4-bromophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine belongs to a class of compounds with potential biological activities. For instance, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents, with some showing significant activity against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
Structural and Electronic Aspects
The structural and electronic aspects of these compounds are also of interest. The complex π-electron delocalization effects in their structure contribute to their interesting properties. This has implications for their use in creating novel biologically active heterocycles (Gajda et al., 2015).
Synthesis Techniques
New methods for synthesizing derivatives of tetrahydrobenzothieno[2,3-d]pyrimidine have been explored, such as using carbodiimides from aza-Wittig reactions, which can lead to various biologically active compounds (Ding et al., 2003).
Antiplatelet Aggregation Activity
Studies have also explored the synthesis of related heterocycles, like benzothieno[3′,2′:2,3]oxepino[4,5-d]pyrimidines, for their potential antiplatelet aggregation activity, which could have therapeutic implications (Okuda et al., 2013).
Anti-inflammatory Activity
Moreover, some tetrahydrobenzothieno[2,3-d]pyrimidine derivatives have been synthesized and predicted for their anti-inflammatory activity, which indicates their potential in pharmaceutical applications (Chiriapkin et al., 2021).
Antifungal Activities
The synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities have also been investigated, highlighting their potential use in agricultural and pharmaceutical industries (Konno et al., 1989).
Efficient Synthesis Methods
Research into efficient synthesis methods, such as parallel synthesis techniques, has been conducted for tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which are noted for their biological and pharmaceutical activities (Sun et al., 2005).
Chemical Reactions and Derivatives
Studies on the reactions of tetrahydro[1]benzothiophene derivatives with various compounds have led to the formation of novel heterocyclic compounds, contributing to the field of medicinal chemistry (Youssef, 2009).
Synthesis of Derivatives
The synthesis of 2-mercapto-thieno[2,3—d]pyrimidin-4(3H)-one derivatives, including tetrahydro derivatives, has been explored, highlighting the diverse chemical properties and potential applications of these compounds (Sauter & Deinhammer, 1973).
Pharmaceutical Applications
Additionally, research into the synthesis of pyrido[2,3-d]pyrimidine derivatives and their potential as salts and diones reveals the compound's versatility and potential in pharmaceutical applications (Tolkunov et al., 2013).
Wirkmechanismus
Target of Action
The compound “4-(4-bromophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” has been found to interact with Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a transmembrane protein that, when activated, triggers a series of cellular responses including cell proliferation and differentiation .
Mode of Action
This compound interacts with its targets, leading to changes in their function. It acts as an inhibitor of CDK2 and EGFR , preventing their normal function and leading to a disruption in the processes they regulate. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The inhibition of CDK2 and EGFR by this compound affects several biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells . The inhibition of EGFR can disrupt several signaling pathways, leading to reduced cell proliferation and differentiation .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain cell lines . This is likely due to the compound’s inhibitory effects on CDK2 and EGFR, which disrupt cell cycle progression and signaling pathways, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These can include the presence of other compounds, the pH of the environment, and the specific characteristics of the cell types it is acting upon
Eigenschaften
IUPAC Name |
4-(4-bromophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-10-5-7-11(8-6-10)20-15-14-12-3-1-2-4-13(12)21-16(14)19-9-18-15/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIXUAGFENGIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360010 | |
| Record name | ST50134750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5321-88-0 | |
| Record name | ST50134750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3440652.png)

![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B3440669.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide](/img/structure/B3440677.png)

![4-{[(anilinocarbonyl)amino]methyl}benzenesulfonamide](/img/structure/B3440696.png)

![5-(allylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440708.png)

![5-(benzylthio)-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3440727.png)
![2-amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-3,5-pyridinedicarbonitrile](/img/structure/B3440729.png)
![2-amino-4-(4-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B3440744.png)
![1-(4-methoxyphenyl)-9-phenyl-5,6,7,8-tetrahydro-1H-imidazo[4,5-b]quinoline](/img/structure/B3440750.png)

